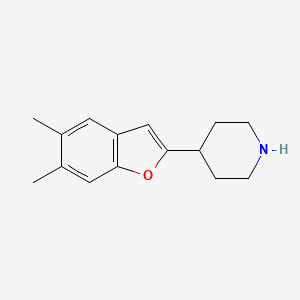

4-(5,6-Dimethyl-2-benzofuranyl)piperidine

Descripción general

Descripción

4-(5,6-Dimethyl-2-benzofuranyl)piperidine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities.

Métodos De Preparación

The synthesis of 4-(5,6-Dimethyl-2-benzofuranyl)piperidine typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of Dimethyl Groups: The 5,6-dimethyl groups are introduced through alkylation reactions.

Attachment of the Piperidine Ring: The piperidine ring is attached to the benzofuran core through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are adjusted to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

4-(5,6-Dimethyl-2-benzofuranyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other

Actividad Biológica

4-(5,6-Dimethyl-2-benzofuranyl)piperidine, also known as CGP 6085 A, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H17N

- Molecular Weight : 213.29 g/mol

1. Serotonin Uptake Inhibition

Research indicates that CGP 6085 A acts as a potent inhibitor of serotonin uptake. It has been shown to affect serotonin levels in the brain, which may contribute to its potential antidepressant effects .

2. Monoamine Oxidase Inhibition

This compound also exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, CGP 6085 A may enhance the availability of these neurotransmitters, potentially offering therapeutic benefits in mood disorders .

3. Hypothermic Effects

Studies have demonstrated that CGP 6085 A can induce hypothermia in animal models. This effect is significant as it suggests potential applications in conditions where temperature regulation is disrupted .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Serotonin Transporters : By blocking the reuptake of serotonin, the compound increases its synaptic availability.

- MAO Inhibition : This leads to elevated levels of monoamines, which are crucial for mood regulation and overall mental health.

Case Studies

- Antidepressant Potential : In a study assessing the antidepressant-like effects of CGP 6085 A in rodent models, results indicated significant reductions in depressive behaviors compared to control groups. The compound's ability to modulate serotonin levels was highlighted as a key factor in its efficacy .

- Hypothermic Response : Another study focused on the hypothermic effects observed with CGP 6085 A administration. The results showed a consistent decrease in body temperature among treated subjects, suggesting a potential mechanism for managing hyperthermic conditions .

Comparative Analysis with Similar Compounds

| Compound | Serotonin Uptake Inhibition | MAO Inhibition | Hypothermic Effect |

|---|---|---|---|

| CGP 6085 A | Yes | Yes | Yes |

| Other Piperidine Derivatives | Variable | Variable | No |

| Benzofuran Derivatives | Yes | No | Variable |

Propiedades

IUPAC Name |

4-(5,6-dimethyl-1-benzofuran-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-10-7-13-9-15(12-3-5-16-6-4-12)17-14(13)8-11(10)2/h7-9,12,16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGTZUKOBHLAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202799 | |

| Record name | 4-(5,6-Dimethyl-2-benzofuranyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54402-50-5 | |

| Record name | 4-(5,6-Dimethyl-2-benzofuranyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054402505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5,6-Dimethyl-2-benzofuranyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.